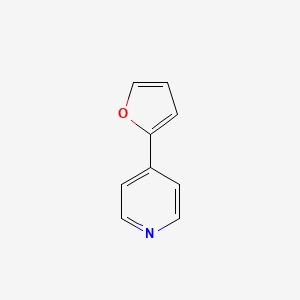

4-(furan-2-yl)pyridine

Description

Significance of Pyridine (B92270) and Furan (B31954) Heterocycles in Organic Chemistry

Heterocyclic compounds are fundamental to organic chemistry and biochemistry, with a vast number of natural products, pharmaceuticals, and agrochemicals featuring these structural motifs. lbp.worldjnao-nu.com Among the most common and important heterocycles are pyridine and furan. jnao-nu.combritannica.com

Pyridine (C₅H₅N) is a six-membered aromatic ring containing one nitrogen atom. britannica.comuomustansiriyah.edu.iq Its structure is analogous to benzene, with a CH group replaced by a nitrogen atom. uomustansiriyah.edu.iq This substitution significantly alters the molecule's properties, making it water-miscible and a key precursor in the synthesis of numerous drugs and agrochemicals. jnao-nu.comuomustansiriyah.edu.iq Pyridine and its derivatives are found in many biologically important molecules and have been utilized in a wide array of applications, including as solvents, reagents, and building blocks for complex molecular architectures. lbp.worldjnao-nu.combritannica.com

Furan (C₄H₄O) is a five-membered aromatic ring containing one oxygen atom. britannica.com It is primarily used as a building block for the synthesis of other compounds. jnao-nu.combritannica.com A notable derivative, furfural (B47365), is derived from agricultural byproducts and serves as a precursor in the production of nylon intermediates. jnao-nu.combritannica.com The furan ring is a component of many natural and synthetic compounds with diverse biological activities. nih.gov

The combination of these two influential heterocycles within a single molecule, as in 4-(furan-2-yl)pyridine, creates a unique chemical entity with distinct properties and a broad spectrum of potential applications.

Historical Context of Furan-Pyridine Conjugates

The study of heterocyclic compounds dates back to the 19th century with the discovery of simple heterocycles like pyridine and furan. britannica.comijsrtjournal.com Pyridine was first isolated in the 1850s from the oil obtained by strongly heating bones. jnao-nu.combritannica.com The development of synthetic methods for these core structures paved the way for the creation of more complex derivatives, including furan-pyridine conjugates.

The synthesis of molecules containing both furan and pyridine rings has been an area of interest for chemists for decades. Early research likely focused on fundamental reactivity and characterization. However, the increasing recognition of the importance of heterocyclic scaffolds in medicinal chemistry and materials science has propelled more recent and sophisticated research into furan-pyridine conjugates. nih.govsmolecule.com The development of powerful synthetic techniques, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has greatly facilitated the efficient synthesis of these molecules, allowing for more extensive investigation of their properties and applications.

Structural Motif and Research Prominence of 4-(Furan-2-yl)pyridine

The structure of 4-(furan-2-yl)pyridine consists of a pyridine ring substituted at the 4-position with a furan ring linked at its 2-position. This specific arrangement gives rise to a conjugated system, where the π-electron systems of the two aromatic rings can interact. This conjugation influences the molecule's electronic properties, planarity, and ultimately its chemical reactivity and potential for various applications.

The research prominence of 4-(furan-2-yl)pyridine stems from its utility as a versatile building block in several scientific fields. In medicinal chemistry, it serves as a scaffold for the design of new therapeutic agents, with studies exploring its potential antimicrobial and anticancer properties. smolecule.com The ability of the furan and pyridine rings to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive pharmacophore for interacting with biological targets. In materials science, the conjugated nature of 4-(furan-2-yl)pyridine and its derivatives makes them candidates for the development of materials with specific electronic and optical properties.

The compound is typically synthesized through methods like the Suzuki-Miyaura coupling, which involves reacting a halogenated pyridine with a furan boronic acid derivative, or through condensation reactions. Characterization is routinely performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 55484-04-3 |

| SMILES | c1cc(oc1)c2ccncn2 |

| InChI Key | ZKFCBMREQURXHM-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFCBMREQURXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343383 | |

| Record name | Pyridine, 4-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-04-3 | |

| Record name | 4-(2-Furanyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055484043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-FURANYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HS8GWM6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Furan 2 Yl Pyridine and Its Derivatives

Strategies for Carbon-Carbon Bond Formation

The crucial step in the synthesis of 4-(furan-2-yl)pyridine is the formation of the carbon-carbon bond linking the furan (B31954) and pyridine (B92270) rings. Several powerful synthetic strategies have been employed to achieve this transformation.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a highly effective and widely used method for the synthesis of 4-(furan-2-yl)pyridine. This reaction typically involves the coupling of a halogenated pyridine, such as 4-bromopyridine, with furan-2-ylboronic acid in the presence of a palladium catalyst and a base. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and the reaction is often carried out in solvents like toluene, dioxane, or aqueous mixtures at elevated temperatures. This method is favored for its high selectivity and generally good yields.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Pyridine Substrate | Furan Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromopyridine | Furan-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | 4-12 | High |

| 3-Chloro-5-(1,2,4-oxadiazol-2-yl)pyridine | Arylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 15 | - |

Data sourced from multiple studies. researchgate.net

Condensation Reactions

Condensation reactions provide a more traditional approach to the synthesis of the 4-(furan-2-yl)pyridine scaffold. One common strategy involves the condensation of furfural (B47365) with pyridine derivatives. For instance, the reaction of furfural with an appropriate pyridine precursor under reflux conditions, often in a polar solvent like ethanol (B145695), can yield furan-substituted pyridines. Lewis acids, such as ferric chloride, may be used to catalyze the reaction. Another example is the oxidative condensation of benzylic amines and aromatic ketones, which has been utilized to prepare 2,4,6-trisubstituted pyridines, including a furan-containing derivative. nih.govacs.org

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like 4-(furan-2-yl)pyridine derivatives in a single step. These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants. For example, derivatives of 4-(furan-2-yl)pyridine have been synthesized through the reaction of cyanothioacetamide, furfural, and 1,3-dicarbonyl compounds. Another MCR involves the reaction of an arylaldehyde, malononitrile (B47326), a ketone (like cyclohexanone), and ammonium (B1175870) acetate (B1210297), which has been used to produce tetrahydroquinoline derivatives, including those with a furan substituent. rsc.org The Hantzsch pyridine synthesis, a classic MCR, has also been adapted to produce 1,4-dihydropyridine (B1200194) derivatives incorporating a furan ring by reacting furfural, a β-ketoester, and an ammonium salt. lupinepublishers.com

Table 2: Multi-component Reactions for Furan-Pyridine Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Furfural | Acetoacetate ester | Thiourea | - | Furan-substituted pyridine |

| Furfural | Benzaldehyde | 2-Butanone | Ammonium acetate | Furan-substituted piperidinone |

| Furfural | Methyl acetoacetate | Ammonium acetate | - | 1,4-Dihydropyridine |

| Arylaldehyde | Malononitrile | Cyclohexanone | Ammonium acetate | Tetrahydroquinoline |

Data compiled from various synthetic reports. rsc.orglupinepublishers.com

Cyclization Techniques for Heterocycle Construction

The formation of either the furan or the pyridine ring through a cyclization reaction is another key strategy. The Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, is a fundamental method for constructing the furan ring. pharmaguideline.com In the context of 4-(furan-2-yl)pyridine, a pre-functionalized pyridine can be elaborated to contain a 1,4-dicarbonyl moiety, which then undergoes cyclization to form the furan ring. Conversely, the pyridine ring can be constructed onto a pre-existing furan core. The Pictet-Spengler reaction has been employed for the synthesis of tetrahydrofuro[3,2-c]pyridines, which involves the condensation of an amine (like 2-(5-methylfuran-2-yl)ethanamine) with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.org

Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted)

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Microwave-assisted organic synthesis has emerged as a valuable tool in this regard, often leading to shorter reaction times, higher yields, and reduced solvent usage. rsc.org The synthesis of hydroxylated trisubstituted pyridines, including a derivative with a furan-2-yl group, has been achieved under solvent- and catalyst-free conditions using microwave irradiation. rsc.org Ultrasound irradiation is another green chemistry tool that has been applied to the synthesis of pyridine derivatives, promoting rapid reactions under neat conditions. researchgate.net

Derivatization Strategies of the 4-(Furan-2-yl)pyridine Core

Once the core 4-(furan-2-yl)pyridine structure is synthesized, it can be further modified to create a diverse range of derivatives. These derivatization strategies are crucial for fine-tuning the properties of the molecule for various applications. For example, fused pyrano[2,3-b]pyridine derivatives have been synthesized through the cyclo-condensation reaction of an amino cyano spiro pyrano derivative with arylidene malononitrile derivatives. bohrium.com The furan ring itself can undergo electrophilic substitution reactions such as nitration and halogenation, although these reactions must be carried out under mild conditions to avoid polymerization or ring-opening. pharmaguideline.com The inherent reactivity of the furan and pyridine rings allows for a wide array of chemical transformations, leading to a vast chemical space of accessible derivatives.

Reaction Chemistry and Mechanistic Investigations of 4 Furan 2 Yl Pyridine Scaffolds

Fundamental Reactivity Patterns

The inherent chemical characteristics of the furan (B31954) and pyridine (B92270) rings within the 4-(furan-2-yl)pyridine molecule dictate its fundamental reactivity. This includes a propensity for ring cleavage and fragmentation under specific conditions, as well as the potential for molecular rearrangements.

Cleavage and Fragmentation Reactions (e.g., Furan Ring Ionization)

The 4-(furan-2-yl)pyridine molecule is susceptible to cleavage and fragmentation reactions, particularly involving the furan ring. The ionization of the furan ring can be a key step in these processes, leading to the dissociation of electron pairs from the furyl rings and subsequent formation of alkyl groups. Structural factors and the presence of the pyridine ring can enhance these cleavage reactions.

In mass spectrometry analysis, fragmentation patterns of related structures, such as (4-(furan-2-yl)quinolin-7-yl)methanol, show cleavage of the furan ring. vulcanchem.com This highlights the lability of the furan moiety under energetic conditions.

Rearrangement Reactions

Rearrangement reactions involving the alkyl groups formed during fragmentation can lead to the formation of new molecules with additional carbon atoms. Furthermore, oxidative rearrangement of furan-containing compounds is a known transformation. For instance, the oxidative rearrangement of 2-(2-aminobenzyl)furans can yield 2-(2-acylvinyl)indoles. acs.org While not directly on the 4-(furan-2-yl)pyridine scaffold, this demonstrates the potential for rearrangement pathways originating from the furan ring.

Electrophilic and Nucleophilic Reactions

The electronic nature of the two heterocyclic rings in 4-(furan-2-yl)pyridine allows for a variety of electrophilic and nucleophilic reactions. The furan ring is generally more susceptible to electrophilic attack, while the pyridine ring can undergo nucleophilic substitution.

Nucleophilic Substitutions (e.g., involving amino groups)

The pyridine ring in 4-(furan-2-yl)pyridine and its derivatives can be the site of nucleophilic substitution. For example, in the related compound 4-bromo-2-(2-furyl)pyridine (B3211273), Buchwald-Hartwig amination with primary amines like benzylamine (B48309) can lead to the formation of 4-amino-2-(2-furyl)pyridine derivatives. vulcanchem.com This reaction is typically catalyzed by palladium complexes. vulcanchem.com

The presence of a dimethylsulfamoyl group on a derivative, 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide, makes it susceptible to nucleophilic substitution reactions. smolecule.com Similarly, N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-2-carboxamide can undergo nucleophilic substitution, particularly at the pyridine ring.

Oxidative and Reductive Transformations

The 4-(furan-2-yl)pyridine scaffold can undergo both oxidation and reduction. Oxidation can lead to the formation of the corresponding pyridine N-oxide using reagents like hydrogen peroxide or peracids. The furan ring itself can be oxidized to derivatives such as furan-2,5-dione. smolecule.com

Reduction of 4-(furan-2-yl)pyridine can yield partially saturated derivatives. Catalytic hydrogenation using palladium or platinum catalysts is a common method for such transformations.

Specific Reaction Types

Beyond the fundamental reactivity patterns, 4-(furan-2-yl)pyridine and its derivatives participate in a range of specific, often metal-catalyzed, cross-coupling reactions. These reactions are invaluable for the synthesis of more complex molecules.

One of the most significant reactions for synthesizing the 4-(furan-2-yl)pyridine core is the Suzuki-Miyaura cross-coupling. This typically involves the reaction of a halogenated pyridine, such as 4-bromopyridine, with furan-2-ylboronic acid. The reaction is catalyzed by a palladium complex, like Pd(PPh₃)₄, in the presence of a base.

Derivatives of 4-(furan-2-yl)pyridine can also undergo other important coupling reactions. For instance, 4-bromo-2-(2-furyl)pyridine can participate in Sonogashira coupling with terminal alkynes to generate alkynylated products. vulcanchem.com

The table below summarizes key reaction types involving the 4-(furan-2-yl)pyridine scaffold and its derivatives.

| Reaction Type | Reagents/Catalysts | Products | Reference(s) |

| Nucleophilic Substitution | |||

| Buchwald-Hartwig Amination | Primary amines (e.g., benzylamine), Pd₂(dba)₃, Xantphos | 4-amino-2-(2-furyl)pyridine derivatives | vulcanchem.com |

| Oxidation | |||

| N-Oxidation | Hydrogen peroxide, peracids | Pyridine N-oxides | |

| Furan Ring Oxidation | Oxidizing agents | Furan-2,5-dione derivatives | smolecule.com |

| Reduction | |||

| Catalytic Hydrogenation | Palladium or platinum catalysts | Partially saturated derivatives | |

| Cross-Coupling Reactions | |||

| Suzuki-Miyaura Coupling | Halogenated pyridines, furan-2-ylboronic acid, Pd catalyst, base | 4-(furan-2-yl)pyridine and derivatives | |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst | Alkynylated pyridine derivatives | vulcanchem.com |

Schiff Base Formation

The formation of Schiff bases, or imines, represents a fundamental reaction pathway for modifying the 4-(furan-2-yl)pyridine scaffold. This reaction typically involves the condensation of a primary amine with an aldehyde or ketone. In the context of the 4-(furan-2-yl)pyridine framework, this can occur by reacting a pyridine derivative bearing an amino group with furfural (B47365) (furan-2-carbaldehyde) or, conversely, by reacting an amine-substituted furan with a pyridine aldehyde.

A notable example involves the reaction of furfural with various substituted heterocyclic amines, such as 4-aminopyridine (B3432731). researchgate.net The synthesis of these imines, for instance, 4-N-(furan-2-yl-methylene)-pyrimidine-4-imine, is typically carried out in a solvent like dry ethanol (B145695). researchgate.net The reaction is often catalyzed by a Lewis acid or a few drops of glacial acetic acid and may require refluxing for several hours to proceed to completion. researchgate.netnih.gov

The general mechanism for this acid-catalyzed reaction involves the initial protonation of the carbonyl oxygen of the aldehyde, which enhances its electrophilicity. The primary amine then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the final imine product. acgpubs.org

Researchers have successfully synthesized and characterized these Schiff bases using various spectroscopic methods. researchgate.net For example, the formation of the imine C=N bond is confirmed by characteristic signals in IR and NMR spectra. In one study, the formation of the imine from furfuraldehyde and 4-aminopyridine was confirmed by a singlet peak for the -CH=N- proton in its ¹H NMR spectrum. researchgate.net

Table 1: Synthesis of Schiff Bases from Furfural and Heterocyclic Amines

| Reactants | Reaction Conditions | Product | Key Findings/Characterization |

|---|---|---|---|

| Furfuraldehyde and 4-aminopyridine | Dry ethanol, Lewis acid catalyst, reflux | 4-N-(furan-2-yl-methylene)-pyridine-4-amine | Formation of imine confirmed by ¹H NMR spectroscopy, showing a characteristic singlet for the -CH=N- proton. researchgate.net |

| 3-(2-furyl)acrolein and Sulfamethoxazole | Ethanol, glacial acetic acid catalyst, reflux for 3 hours | 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | The structure of the resulting Schiff base was confirmed by various spectroscopic techniques and DFT calculations. nih.govsemanticscholar.org |

| Furfural and Sulfanilamide | Reaction conditions not specified | (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide | The synthesized Schiff base was studied for its structural and spectral properties, with energy decomposition analysis showing strong hydrogen bonding with water. nih.govresearchgate.net |

Michael Additions

The 4-(furan-2-yl)pyridine scaffold and its precursors are actively involved in Michael addition reactions, a versatile method for carbon-carbon bond formation. This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The furan-2-yl group can be part of either the donor or the acceptor, leading to a variety of complex structures.

In one significant synthetic approach, the 4-(furan-2-yl)pyridine skeleton is itself constructed via a Michael addition. The reaction of dimethyl (furan-2-ylmethylidene)malonate (a Michael acceptor) with 2-cyanoethanethioamides (Michael donors) in the presence of 4-methylmorpholine (B44366) leads to the formation of 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thiolates. researchgate.netglobalauthorid.comdntb.gov.ua This process illustrates a domino reaction where the initial Michael addition facilitates a subsequent cyclization to form the substituted pyridine ring.

Conversely, furan-containing molecules can act as the Michael acceptor in reactions with various nucleophiles. For instance, the enantioselective Michael addition of cyclic β-diones like dimedone to α,β-unsaturated enones containing a furan moiety has been reported. mdpi.com In a specific example, the reaction between an enone bearing a furan-2-yl group and dimedone, catalyzed by a quinine-based organocatalyst, yielded the corresponding Michael adduct, 4-(furan-2-yl)-2-hydroxy-2,7,7-trimethyl-2,3,4,6,7,8-hexahydro-5H-chromen-5-one, in good yield and high enantioselectivity. mdpi.com This adduct could then be further transformed into other complex heterocyclic systems. mdpi.com

Table 2: Michael Addition Reactions Involving Furan-2-yl Scaffolds

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Dimethyl (furan-2-ylmethylidene)malonate | 2-Cyanoethanethioamide | 4-Methylmorpholine | 4-Methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thiolate | researchgate.net |

| (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | Dimedone | Quinine-based organocatalyst | 4-(Furan-2-yl)-2-hydroxy-2,7,7-trimethyl-2,3,4,6,7,8-hexahydro-5H-chromen-5-one | mdpi.com |

| Furfural, Malononitrile (B47326) | Dimethylamine (forms enamine in situ) | Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) | 2-Cyano-5-(dimethylamino)-5-(furan-2-yl)penta-2,4-dienamide | mdpi.com |

Heterocyclic Ring Annulation and Fusion Reactions

The 4-(furan-2-yl)pyridine core is a valuable platform for constructing more complex polycyclic systems through annulation and fusion reactions. These reactions involve building additional heterocyclic rings onto the existing furan or pyridine moieties, leading to novel molecular architectures.

One strategy involves the construction of the pyridine ring itself through a multicomponent reaction that incorporates the furan-2-yl group. For example, a four-component, one-pot reaction between 1-acetylnaphthalene, furfural, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) yields 4-(furan-2-yl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. ijpsonline.com This intermediate can then be chlorinated to provide a versatile building block for further functionalization. ijpsonline.com

Another powerful approach is the annulation of a new ring onto a pre-formed 4-(furan-2-yl)pyridine derivative. Research has demonstrated the synthesis of fused pyrano[4,3-b]pyridine systems starting from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. bohrium.com Similarly, this pyrano[4,3-b]pyridine scaffold can be used to synthesize further fused thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.net

The fusion of a thiazole (B1198619) ring to the pyridine core has also been achieved. This involves the acylation of an aminopyridine with furan-2-carbonyl chloride, followed by thionation and subsequent oxidative cyclization to yield a 2-(furan-2-yl)thiazolo[4,5-b]pyridine. dmed.org.ua Furthermore, the synthesis of furo[2,3-b]pyridines, which are structural isomers of the title compound, can be achieved through various strategies, including the construction of the furan ring onto a pyridine precursor or building the pyridine ring onto a furan precursor. ias.ac.in For example, the thermal annulation of 2-(2-amino-5-methylfuran-3-ylmethylidene) at high temperatures delivers furo[2,3-b]pyridines. ias.ac.in

Table 3: Examples of Heterocyclic Ring Annulation and Fusion Reactions

| Starting Material | Reaction Type | Key Reagents/Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 1-Acetylnaphthalene, Furfural, Ethyl cyanoacetate, Ammonium acetate | Four-component annulation | Absolute ethanol, reflux | 4-(Furan-2-yl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | ijpsonline.com |

| N-(Pyridin-2-yl)furan-2-carboxamide | Thiazole annulation | 1) P₂S₅, Toluene; 2) K₃[Fe(CN)₆], NaOH | 2-(Furan-2-yl)thiazolo[4,5-b]pyridine | dmed.org.ua |

| Ethyl 3-amino-4-(furan-2-yl)...pyridine-2-carboxylate | Ring fusion | Cyclocondensation reactions | Fused pyrano[4,3-b]pyridine derivatives | bohrium.com |

| 2-Amino-4,5-diaryl-3-cyanofurans and Cyclohexanone | Friedländer-type annulation | Lewis acid catalyst | 4-Aminofuro[2,3-b]pyridines | ias.ac.in |

Computational and Theoretical Studies of 4 Furan 2 Yl Pyridine Systems

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful tool for studying 4-(furan-2-yl)pyridine and its derivatives, offering a balance between computational cost and accuracy. ekb.egresearchgate.netnih.gov It is widely used to predict molecular structure, vibrational frequencies, and electronic properties. ekb.egresearchgate.net

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of the 4-(furan-2-yl)pyridine molecule. Geometry optimization, often performed using methods like B3LYP with a suitable basis set, helps in identifying the lowest energy conformation. researchgate.netekb.eg

Studies on related furan-pyridine hybrid molecules indicate that these systems have specific rotational preferences around the bond connecting the two rings. The conformational preferences are a balance between minimizing steric hindrance and maximizing electronic stabilization through π-conjugation. For analogous compounds like 4-bromo-2-(2-furyl)pyridine (B3211273), the furan (B31954) ring is reported to have a dihedral angle of 12.5°–15.8° with the pyridine (B92270) plane, which minimizes steric hindrance. vulcanchem.com Conformational analysis reveals that such hybrid molecules adopt preferred conformations to achieve a balance between steric repulsion and electronic delocalization.

Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1–C2 | 1.366 | C2–C3–C4: 114.4 |

| C2–C3 | 1.420 | C2–C3–Br14: 118.3 |

| C3–C4 | 1.382 | C4–C3–Br14: 127.3 |

| C4–C8 | 1.485 | C10–C15–C16: 131.5 |

| C8–C9 | 1.472 | C10–C15–O17: 119.4 |

| C9–C10 | 1.350 | C16–C15–O17: 109.0 |

Data for 2(E)-1-(3-bromothiphen-2-yl)-3-(furan-2-yl)prop-2-en-1-one, a molecule with similar structural motifs, calculated at the DFT/B3LYP level. rroij.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy, Molecular Electrostatic Potential)

The electronic properties of 4-(furan-2-yl)pyridine are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. ekb.eg The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

For instance, in a study of 4-(furan-2-yl) thiazol-2-amine derivatives, the HOMO electron density was found to be concentrated on the furan ring, indicating it as the active site for electron donation. ekb.eg The LUMO's electron density was distributed over the thiazole (B1198619) and aromatic rings. ekb.eg

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. mdpi.com It helps in identifying regions that are prone to electrophilic and nucleophilic attack. mdpi.com In MEP maps, red areas signify negative electrostatic potential (electron-rich), while blue areas indicate positive potential (electron-poor). openaccesspub.org For a related compound, (E)-N′-(furan-2-yl methylene) nicotinohydrazide, the negative potential was observed over the carbonyl group, indicating a site susceptible to electrophilic attack. openaccesspub.org

Chemical Reactivity Parameters and Reactivity Descriptors

From the HOMO and LUMO energies, several quantum chemical reactivity parameters can be calculated to quantify the reactivity of 4-(furan-2-yl)pyridine. mdpi.com These include:

Absolute Electronegativity (χ): A measure of the molecule's ability to attract electrons. mdpi.com

Global Hardness (η): Represents the resistance to change in electron distribution. mdpi.com

Global Softness (σ): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. mdpi.com

Global Electrophilicity Index (ω): A measure of the molecule's electrophilic character. mdpi.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.govmdpi.com

Table 2: Quantum Chemical Reactivity Parameters for a Related Compound

| Parameter | Formula |

| Absolute Electronegativity (χ) | (I + A)/2 |

| Global Hardness (η) | (I - A)/2 |

| Global Softness (σ) | 1/η |

| Global Electrophilicity Index (ω) | μ²/2η |

Where I is the ionization potential and A is the electron affinity. mdpi.com

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 4-(furan-2-yl)pyridine and its derivatives, docking studies are employed to investigate their potential interactions with biological targets, such as enzymes and receptors. ekb.egresearchgate.net

For example, derivatives of 4-(furan-2-yl) thiazol-2-amine have been docked into the active sites of cyclooxygenase enzymes (COX-1 and COX-2) to assess their binding affinity. ekb.egresearchgate.net Similarly, docking studies of 1,2,3-triazolyl-pyridine hybrids, including a derivative with a furyl group, have been performed against Aurora B kinase, a target in cancer therapy. acs.org These studies can reveal key interactions like hydrogen bonding and π-π stacking that contribute to the binding affinity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer and delocalization of electron density within the 4-(furan-2-yl)pyridine molecule. acadpubl.eu By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energies associated with these interactions. nih.gov

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. science.govictp.it This approach allows for the investigation of the nature of electronic transitions, such as π→π* and n→π* transitions. researchgate.net

By applying TD-DFT, researchers can simulate the absorption spectrum of 4-(furan-2-yl)pyridine and assign the observed absorption bands to specific electronic transitions between molecular orbitals. science.gov The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional and the basis set. acs.org Studies on furan have shown that TD-DFT can provide results that are in good agreement with experimental data for both valence and low-lying Rydberg excitations. acs.orgresearchgate.net This information is crucial for understanding the photophysical properties of the molecule and its potential applications in areas like organic electronics. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed understanding of the forces that govern crystal packing. The Hirshfeld surface is generated based on the electron density, and by mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can identify and analyze different types of intermolecular contacts.

For systems containing furan and pyridine rings, Hirshfeld surface analysis reveals a variety of significant intermolecular interactions that contribute to the stability of their crystal structures. These interactions can be visualized on the Hirshfeld surface, where regions of close contact are typically highlighted. For instance, red spots on a dnorm mapped surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts approximately equal to the van der Waals radii.

In a study of a complex benzodiazepine (B76468) derivative featuring a 4-(furan-2-yl) substituent, Hirshfeld surface analysis was employed to deconstruct the crystal packing into constituent intermolecular contacts. nih.gov The analysis, presented through 2D fingerprint plots, provides a quantitative breakdown of the contribution of each type of interaction to the total Hirshfeld surface. The dominant interactions were found to be of the van der Waals type, with a significant percentage attributed to hydrogen-hydrogen contacts. nih.gov

The following table summarizes the contributions of various intermolecular contacts to the Hirshfeld surface for a 4-(furan-2-yl)-substituted benzodiazepine derivative, illustrating the prevalence of different interaction types. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 46.8 |

| H···O/O···H | 23.5 |

| H···C/C···H | 15.8 |

Furthermore, in related furan- and pyridine-containing dicarboxamide structures, π-π stacking interactions are observed between the aromatic rings. mdpi.com These are identifiable on the Hirshfeld surface through the shape index, where characteristic adjacent red and blue triangular patterns appear. nih.gov The centroid-to-centroid distances for these interactions in furan-pyrimidine systems have been measured to be in the range of 3.315(1) Å to 3.442(1) Å, indicative of stabilizing π-stacking. mdpi.com The analysis can also reveal polar π interactions, for example, between a pyrimidine (B1678525) ring and a carbonyl oxygen atom. mdpi.com

Quantum Chemical Approach in Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 4-(furan-2-yl)pyridine. One of the prominent methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of a halogenated pyridine (e.g., 4-bromopyridine) with furan-2-ylboronic acid in the presence of a palladium catalyst.

A quantum chemical approach to analyzing this reaction pathway would involve modeling the key steps of the catalytic cycle. While a specific DFT study on the Suzuki-Miyaura synthesis of 4-(furan-2-yl)pyridine is not detailed in the provided sources, the methodology can be inferred from computational studies on similar cross-coupling reactions. mdpi.com Such an analysis would typically employ a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-31+G(d)) to optimize the geometries of reactants, intermediates, transition states, and products. dergipark.org.tr

The primary stages of the Suzuki-Miyaura cycle that would be investigated are:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine. DFT calculations can determine the activation barrier for this step, providing insight into the reaction kinetics.

Transmetalation: The transfer of the furan-2-yl group from the boronic acid to the palladium complex. The mechanism of this step, often involving a base, can be complex, and computational modeling helps to identify the most likely pathway and the structure of the key intermediates.

Furthermore, computational models can investigate the influence of ligands on the palladium catalyst and the role of the solvent in the reaction mechanism. mdpi.com For example, deuterium (B1214612) labeling experiments combined with DFT modeling have been used to confirm the role of DMF as a hydrogen transfer agent in side reactions. mdpi.com By applying these quantum chemical methods to the synthesis of 4-(furan-2-yl)pyridine, a deeper understanding of the reaction mechanism can be achieved, facilitating the optimization of reaction conditions to improve yield and selectivity.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.comrsc.orgpeerj.comnih.govchemrxiv.orgmdpi.com

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-(furan-2-yl)pyridine by providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is utilized to identify the chemical environment of the hydrogen atoms in 4-(furan-2-yl)pyridine. The signals observed in the ¹H NMR spectrum correspond to the distinct types of protons present in the furan (B31954) and pyridine (B92270) rings.

Typically, the protons of the pyridine ring resonate at chemical shifts (δ) between 8.2 and 8.5 parts per million (ppm). The protons attached to the furan ring appear in the range of δ 6.3–7.5 ppm. This clear separation of signals allows for the unambiguous assignment of protons to their respective heterocyclic rings, confirming the substitution pattern of the molecule.

A representative ¹H NMR dataset for a derivative, 4,4'-(4-(furan-2-yl)pyridine-2,6-diyl)diphenol, recorded in DMSO-d6, shows the following signals: a singlet for the two hydroxyl protons at 9.80 ppm, a doublet for four protons of the phenol (B47542) rings at 8.12 ppm, a multiplet for three protons (including furan and pyridine protons) between 7.92 and 7.95 ppm, and a doublet for four protons of the phenol rings at 6.91 ppm. rsc.org Another related compound, 6-Amino-4-(furan-2-yl)-1-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, displays furfuryl protons at 6.22, 6.36, 7.10, and 7.54 ppm, and a furyl proton at 7.96 ppm in DMSO-d6.

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Compound | Proton Type | Chemical Shift (δ, ppm) | Solvent |

| 4-(furan-2-yl)pyridine | Pyridine Protons | 8.2 - 8.5 | - |

| 4-(furan-2-yl)pyridine | Furan Protons | 6.3 - 7.5 | - |

| 4,4'-(4-(furan-2-yl)pyridine-2,6-diyl)diphenol | OH | 9.80 (s, 2H) | DMSO-d6 |

| 4,4'-(4-(furan-2-yl)pyridine-2,6-diyl)diphenol | Phenol H | 8.12 (d, 4H) | DMSO-d6 |

| 4,4'-(4-(furan-2-yl)pyridine-2,6-diyl)diphenol | Furan/Pyridine H | 7.95-7.92 (m, 3H) | DMSO-d6 |

| 4,4'-(4-(furan-2-yl)pyridine-2,6-diyl)diphenol | Phenol H | 6.91 (d, 4H) | DMSO-d6 |

| 6-Amino-4-(furan-2-yl)-1-(Furan-2-ylmethyl)-2-oxo-1,2-dihydropyridine... | Furfuryl/Furyl H | 6.22, 6.36, 7.10, 7.54, 7.96 | DMSO-d6 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy.rsc.orgpeerj.comnih.govmdpi.comamazonaws.comresearchgate.net

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in 4-(furan-2-yl)pyridine by detecting the vibrations of molecular bonds.

The FT-IR spectrum of a related compound, 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole, shows characteristic absorption bands. mdpi.com These include aromatic C-H stretching vibrations around 3100 cm⁻¹, C=C and C=N stretching vibrations within the aromatic rings between 1500 and 1600 cm⁻¹, and ring vibrations for the pyridine and furan moieties at lower wavenumbers. mdpi.com Specifically, pyridine ring vibrations are observed at approximately 995 cm⁻¹ and 619 cm⁻¹, while a furan ring vibration appears around 593 cm⁻¹. mdpi.com

In a derivative, 4,4'-(4-(furan-2-yl)pyridine-2,6-diyl)diphenol, the IR spectrum (KBr) exhibits bands at 3294 cm⁻¹ (O-H stretch), 1603 cm⁻¹ (C=C stretch), and various other peaks corresponding to the aromatic systems. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.amazonaws.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and electronic structure. The UV-Vis spectrum of 4-(furan-2-yl)pyridine and its derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions.

For a related furopyridine derivative, absorption bands are observed in the region of 250 to 390 nm. researchgate.net Specifically, bands around 280 nm and 340 nm are attributed to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net The presence of conjugation between the furan and pyridine rings influences the position and intensity of these absorption maxima (λmax).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS).benchchem.comrsc.orgnih.govmdpi.comamazonaws.comresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of 4-(furan-2-yl)pyridine confirms its molecular weight of 145.16 g/mol . The fragmentation pattern observed in the mass spectrum is consistent with the structure of the molecule, often showing cleavage of the bond between the two rings. HRMS analysis of related compounds, such as 4-(Furan-2-yl)-2,6-diphenylpyridine, provides precise mass-to-charge ratios (m/z) that corroborate the calculated molecular formula. nih.gov For example, the calculated m/z for the protonated molecule [M+H]⁺ of 4-(Furan-2-yl)-2,6-diphenylpyridine is 298.1226, with the found value being 298.1236. nih.gov

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis.nih.govresearchgate.netmdpi.comrsc.org

Studies on derivatives of 4-(furan-2-yl)pyridine have revealed important structural parameters. For instance, the dihedral angle between the furan and pyridine rings in related structures has been found to be between 12.5° and 15.8°, indicating a relatively planar conformation which allows for electronic conjugation between the two aromatic systems. In the crystal structure of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, the furan ring makes a dihedral angle of 40.04 (11)° with the pyridine ring. nih.gov The planarity and conjugation are key factors influencing the compound's electronic and chemical properties.

Interactive Data Table: Crystallographic Data for a Related Compound

| Parameter | Value |

| Compound Name | 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine |

| Molecular Formula | C₁₅H₁₀FNO |

| Furan-Pyridine Dihedral Angle | 40.04 (11)° |

| Pyridine-Fluorophenyl Dihedral Angle | 49.51 (10)° |

| Furan-Fluorophenyl Dihedral Angle | 25.71 (11)° |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for characterizing paramagnetic species, including certain metal complexes of ligands derived from 4-(furan-2-yl)pyridine. This method provides detailed information about the electronic structure and the magnetic properties of complexes containing unpaired electrons, such as those with Co(II) or Cu(II) ions.

In the study of paramagnetic coordination compounds, EPR is employed to determine the type of crystal-field anisotropy and to understand the magnetic behavior of the complex. For instance, the X-band EPR spectra of a Co(II) complex incorporating the ligand 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, Co(fpo)2(H2O)22, were measured over a temperature range of 2 K to 70 K. mdpi.com The analysis of these spectra revealed a typical decrease in signal intensity with increasing temperature, which is characteristic of Co(II) complexes. mdpi.com Researchers utilized an effective spin Seff = 1/2 model for the analysis, which is appropriate given the expected strong splitting between the ground and excited Kramers doublets. mdpi.com The results from the EPR spectroscopy, supported by theoretical calculations, confirmed the presence of easy-axis anisotropy in the cobalt complex. mdpi.com

Similarly, EPR studies on various copper(II) complexes with isoniazid-derived hydrazones have been used to investigate the coordination environment around the metal ion. mdpi.com The spectra for these complexes, recorded in both polycrystalline state and in DMSO solution, typically show axial behavior, providing data on the metal-ligand bonding parameters and the degree of distortion from planarity. mdpi.com

Elemental Analysis (EA) for Stoichiometric Confirmation

Elemental Analysis (EA) is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. It serves as a primary method for confirming the stoichiometry and purity of newly synthesized compounds, including ligands based on 4-(furan-2-yl)pyridine and their resulting metal complexes. The procedure involves comparing the experimentally determined elemental composition ("Found") with the theoretically calculated values based on the proposed empirical formula ("Calcd."). A close agreement between the found and calculated percentages provides strong evidence for the successful synthesis of the target compound. mdpi.comresearchgate.netmdpi.com

This technique has been broadly applied in the characterization of a variety of structures incorporating the 4-(furan-2-yl)pyridine motif. For example, it was used to confirm the composition of novel iron(II) and cobalt(II) coordination compounds with the ligand 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole. mdpi.com It has also been essential in verifying the structures of more complex systems, such as nickel(II) complexes with 4′-(furan-2-yl)-2,2′:6′,2″-terpyridine researchgate.net and various fragments developed as G-quadruplex ligands. mdpi.com

The table below presents data from the elemental analysis of several representative compounds containing furan and pyridine moieties, illustrating the typical agreement between calculated and found values.

Table 1: Elemental Analysis Data for Selected Furan-Pyridine Compounds and Complexes

| Compound / Fragment Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| Co(fpo)₂(H₂O)₂₂ | C₂₂H₁₈Cl₂CoN₆O₁₂ | C | 38.51 | Not specified | mdpi.com |

| H | 2.64 | Not specified | mdpi.com | ||

| N | 12.25 | Not specified | mdpi.com | ||

| [Cu(L)(NO₃)]·H₂O | C₁₄H₁₄CuN₄O₇ | C | 40.62 | 40.78 | mdpi.com |

| H | 3.38 | 3.21 | mdpi.com | ||

| N | 13.54 | 13.32 | mdpi.com | ||

| (Z)-6-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-N′-hydroxypicolinimidamide | C₁₂H₉N₅O₃ | C | 53.14 | 53.20 | mdpi.com |

| H | 3.34 | 3.36 | mdpi.com | ||

| N | 25.82 | 25.80 | mdpi.com | ||

| (Z)-N′-Hydroxy-6-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)picolinimidamide | C₁₃H₁₀N₆O₂ | C | 55.32 | 55.28 | mdpi.com |

| H | 3.57 | 3.56 | mdpi.com |

Note: "fpo" refers to 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole. "L" refers to N-isonicotinoyl-N′-(3-metoxy-2-hydroxybenzaldehyde)-hydrazone.

Coordination Chemistry and Ligand Design with 4 Furan 2 Yl Pyridine Derivatives

Ligand Synthesis and Functionalization

The synthesis of 4-(furan-2-yl)pyridine and its derivatives often employs cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction typically involves the coupling of a halogenated pyridine (B92270), such as 4-bromopyridine, with furan-2-ylboronic acid in the presence of a palladium catalyst and a base. Variations of this approach allow for the introduction of different functional groups onto the pyridine or furan (B31954) rings, enabling the tailoring of the ligand's electronic and steric properties for specific applications in coordination chemistry. rsc.orgrsc.org

For instance, derivatives can be synthesized through condensation reactions. One method involves the reaction of 2-amino-3-hydroxypyridine (B21099) with 2-furoyl chloride to produce 2-(2-furyl) Current time information in Bangalore, IN.rjraap.comoxazolo[4,5-b]pyridine. researchgate.net Another approach is the condensation of furfural (B47365) with 4-bromo-2-methylaniline, which yields the Schiff base ligand N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine. chemmethod.com More complex derivatives, such as those incorporating piperidine (B6355638) or pyrimidine (B1678525) rings, can also be synthesized through multi-component reactions. lupinepublishers.com The functionalization of these ligands is crucial for modulating the properties of the resulting metal complexes. rsc.orgrsc.org

Formation of Metal Complexes

4-(Furan-2-yl)pyridine and its derivatives readily form complexes with a wide array of transition metals. The lone pair of electrons on the nitrogen atom of the pyridine ring serves as the primary coordination site, allowing these compounds to act as monodentate or bidentate ligands, depending on the specific derivative and reaction conditions.

Transition Metal Complexes (e.g., Fe(II), Co(II), Ni(II), Cu(II), Ru(II), Cr(III), Mn(II), Zn(II), Cd(II))

A diverse range of transition metal complexes featuring 4-(furan-2-yl)pyridine-based ligands have been synthesized and characterized.

Fe(II) and Co(II): Complexes with the formula M(fpo)2(H2O)22, where fpo is 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, have been synthesized with both iron(II) and cobalt(II). mdpi.com

Ni(II): Nickel(II) complexes have been prepared with various derivatives. For example, bis-terpyridine complexes of nickel(II) have been synthesized using 4′-(furan-2-yl)-2,2′:6′,2″-terpyridine (ftpy). researchgate.net Additionally, novel Ni(II) complexes with the NNS donor 2-benzoylpyridine-N4-methyl-3-thiosemicarbazone have been reported. bohrium.com

Cu(II): Copper(II) complexes with functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine have been synthesized, including a derivative where the substituent is a furan-2-yl group. rsc.orgrsc.org Other research has focused on Cu(II) complexes with a novel quinoline (B57606) derivative ligand. nih.gov

Ru(II): Octahedral ruthenium(II) complexes of the type [Ru(Ln)(PPh3)2Cl2], where Ln represents biphenyl (B1667301) furanyl pyridine derivatives, have been synthesized. arabjchem.orgresearchgate.net Ruthenium complexes with furan-substituted ligands have also been investigated for their potential antibacterial properties. nih.gov

Cr(III): Chromium(III) complexes have been synthesized using Schiff base ligands derived from furfural. chemmethod.com

Mn(II), Zn(II), and Cd(II): These metals have also been incorporated into complexes with 4-(furan-2-yl)pyridine derivatives. For example, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with [2-(furan-2-yl methyleneamino)pyridine-3-ol]. journalijar.com Cadmium(II) complexes with carboxamide derivatives have also been reported. ias.ac.in Furthermore, a series of Cd(II) furan-2-thiocarboxylate complexes have been synthesized. rsc.org

Below is an interactive data table summarizing some of the synthesized transition metal complexes with 4-(furan-2-yl)pyridine derivatives.

| Metal Ion | Ligand | Complex Formula | Reference |

| Fe(II) | 2-(Furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | Fe(fpo)2(H2O)22 | mdpi.com |

| Co(II) | 2-(Furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | Co(fpo)2(H2O)22 | mdpi.com |

| Ni(II) | 4′-(Furan-2-yl)-2,2′:6′,2″-terpyridine | Ni(ftpy)22 | researchgate.net |

| Cu(II) | 4′-(Furan-2-yl)-2,2′:6′,2″-terpyridine | [Cu(ftpy)Cl2] | rsc.orgrsc.org |

| Ru(II) | 4-(4-chlorophenyl)-2-(furan-2-yl)-6-p-tolylpyridine | [Ru(L)(PPh3)2Cl2] | arabjchem.orgresearchgate.net |

| Cr(III) | N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | [Cr(L-FSB)2Cl2]Cl | chemmethod.com |

| Mn(II) | N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | [Mn(L-FSB)2Cl2] | chemmethod.com |

| Zn(II) | N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | [Zn(L-FSB)2Cl2] | chemmethod.com |

| Cd(II) | N-(furan-2-ylmethyl)-2-pyridine carboxamide | Cd(L1)42 | ias.ac.in |

Coordination Modes and Geometries

The coordination of 4-(furan-2-yl)pyridine derivatives to metal centers can result in a variety of coordination modes and geometries. The pyridine nitrogen is the primary binding site. In many instances, the furan ring does not directly coordinate to the metal, but its electronic and steric influence is significant. However, in some derivatives, other donor atoms can lead to bidentate or tridentate coordination.

The geometry of the resulting metal complexes is highly dependent on the metal ion, the specific ligand derivative, and the other coordinating species present. Common geometries observed include:

Octahedral: This is a frequent coordination geometry, particularly for complexes with a 1:2 metal-to-ligand ratio or when other ligands like water or chloride ions are involved. For example, Fe(II) and Co(II) complexes with 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole adopt a distorted octahedral geometry. mdpi.com Similarly, many of the synthesized Ni(II) and Ru(II) complexes exhibit octahedral coordination. researchgate.netarabjchem.orgresearchgate.net

Tetrahedral: This geometry is observed in some Zn(II) and Cd(II) complexes, such as those with Schiff base ligands derived from furfural. chemmethod.com

Square Planar: Some Cu(II) complexes can adopt a square planar or a distorted square pyramidal geometry. rsc.orgrsc.org

Square Pyramidal: This geometry has been observed in some Cd(II) complexes. researchgate.net

Trigonal Bipyramidal: In some cases, a trigonal bipyramidal geometry can be adopted, as seen in certain Cd(II) complexes. rsc.org

The following table provides examples of observed coordination geometries for different metal complexes.

| Metal Complex | Coordination Geometry | Reference |

| Fe(fpo)2(H2O)22 | Distorted Octahedral | mdpi.com |

| Co(fpo)2(H2O)22 | Distorted Octahedral | mdpi.com |

| Ni(ftpy)22 | Distorted Octahedral | researchgate.net |

| [Cu(ftpy)Cl2] | Distorted Square Pyramidal | rsc.orgrsc.org |

| [Ru(L)(PPh3)2Cl2] | Octahedral | arabjchem.orgresearchgate.net |

| [Zn(L-FSB)2Cl2] | Tetrahedral | chemmethod.com |

| [Cd(ftpy)Cl2] | Distorted Square Pyramidal | researchgate.net |

Supramolecular Assembly and Interactions

The solid-state structures of metal complexes derived from 4-(furan-2-yl)pyridine are often governed by a network of non-covalent interactions, leading to the formation of intricate supramolecular assemblies.

Hydrogen Bonding and π-Stacking in Crystal Packing

Hydrogen bonding is a prevalent feature in the crystal structures of these complexes, often involving coordinated water molecules, counter-ions, or functional groups on the ligand itself. These hydrogen bonds can link individual complex units into one-, two-, or three-dimensional networks. researchgate.net For example, in the crystal structure of bis[4′-(furan-2-yl)-2,2′:6′,2′′-terpyridine]nickel(II) dichloride decahydrate, an extensive two-dimensional network of water and chloride ions is observed. researchgate.net

Spin Crossover (SCO) Compounds and Single-Molecule Magnets (SMM)

The strategic design of ligands is a cornerstone in the development of molecular materials exhibiting magnetic bistability, such as spin crossover (SCO) compounds and single-molecule magnets (SMMs). The electronic and structural properties of the organic ligands directly influence the coordination environment of the metal ion, which in turn governs the magnetic behavior of the resulting complex. While 4-(furan-2-yl)pyridine itself has not been extensively reported as a primary ligand in SCO or SMM studies, its derivatives have been incorporated into sophisticated coordination frameworks, demonstrating the potential of the furan-pyridine motif in inducing interesting magnetic phenomena.

A notable example is the use of N-(pyridin-4-yl)furan-2-carboxamide (a derivative of 4-(furan-2-yl)pyridine) as a ligand in a two-dimensional (2-D) Hofmann-like framework. researchgate.net These frameworks are a well-known class of SCO compounds with the general formula {Fe(L)₂[M(CN)₄]}, where L is a pyridine-type axial ligand and M is typically Pd(II), Pt(II), or Ni(II). nih.govmdpi.com The cooperativity of the spin transition in these materials is highly dependent on the interactions between the axial ligands, which can be tuned by modifying their structure.

Detailed Research Findings: The Case of [Fe(N-(pyridin-4-yl)furan-2-carboxamide)₂Pd(CN)₄]·nG

Recent research has focused on the 2-D Hofmann-like framework formulated as [Fe(furpy)₂Pd(CN)₄]·nG, where 'furpy' represents N-(pyridin-4-yl)furan-2-carboxamide and G represents guest solvent molecules. researchgate.net This compound provides a clear illustration of how subtle modifications to the crystal structure, induced by guest molecules, can dramatically alter the SCO properties. The amide group and the furan ring of the 'furpy' ligand are introduced to create specific interlayer interactions and controlled spacing. researchgate.netresearchgate.net

In a detailed study, two solvated forms of the complex were synthesized and characterized: [Fe(furpy)₂Pd(CN)₄]·H₂O·EtOH (denoted as A·H₂O,Et ) and [Fe(furpy)₂Pd(CN)₄]·H₂O (denoted as A·H₂O ). researchgate.net Their magnetic and structural properties were investigated to understand the structure-function relationship.

Magnetic susceptibility measurements revealed distinct SCO behaviors for the two compounds. researchgate.net The complex A·H₂O,Et , containing both water and ethanol (B145695) as guests, exhibits an asymmetric, multi-step spin crossover. researchgate.net In contrast, upon removal of the ethanol guest to form A·H₂O , the compound displays a more abrupt, single-step SCO at a significantly higher temperature. researchgate.net

The key findings from the study are summarized in the table below:

| Compound | Formula | Spin Transition Type | Transition Temperature (T₁₂) | Hysteresis | Structural Symmetry |

| A·H₂O,Et | [Fe(furpy)₂Pd(CN)₄]·H₂O·EtOH | Asymmetric, Multi-step | ~150 K (multi-step) | - | Orthorhombic |

| A·H₂O | [Fe(furpy)₂Pd(CN)₄]·H₂O | Abrupt, Single-step | ~225 K | ~5 K | Triclinic |

Data sourced from Ahmed, M. et al. (2022). researchgate.net

The multi-step transition in A·H₂O,Et is attributed to local variations in the ligand orientation within its orthorhombic crystal structure, which features a single unique Fe(II) center. researchgate.net The presence of the bulkier ethanol guest molecule influences the packing and the delicate balance of intermolecular interactions, leading to a more gradual and complex spin state change. researchgate.net

Counterintuitively, the desolvated complex A·H₂O adopts a lower symmetry triclinic structure with two crystallographically inequivalent Fe(II) centers. researchgate.net Despite this, it undergoes a more cooperative, single-step transition from the high-spin (HS) to the low-spin (LS) state. researchgate.net This highlights that the removal of the ethanol guest enhances the communication within the framework, leading to a more concerted spin transition at a temperature approximately 75 K higher than that of the multi-step analogue. researchgate.net

These findings underscore the critical role of the ligand architecture and the supramolecular environment, including guest molecules, in fine-tuning the spin crossover phenomenon. The use of the furan-functionalized pyridine ligand in the [Fe(furpy)₂Pd(CN)₄] system demonstrates a successful strategy for creating switchable magnetic materials where the properties can be modulated by external stimuli that affect the crystal packing. researchgate.net While research into SMMs based on 4-(furan-2-yl)pyridine is less common, the principles of ligand design for controlling magnetic anisotropy are shared with SCO research, suggesting potential for future developments in that area as well. nih.govmdpi.comresearchgate.net

Applications in Materials Science and Precursor Chemistry

Precursors for Advanced Organic Materials

4-(Furan-2-yl)pyridine serves as a crucial precursor in the synthesis of more complex, functional organic molecules and materials. Its utility as a building block is primarily due to the reactivity of both the furan (B31954) and pyridine (B92270) rings, which allows for a variety of chemical modifications and polymerizations.

One of the most notable applications of 4-(furan-2-yl)pyridine is in the synthesis of 4′-(furan-2-yl)-2,2′:6′,2″-terpyridine (ftpy). This is achieved through a condensation reaction of 2-acetylpyridine (B122185) with 5-methylfurfural, an aldehyde that can be derived from biomass. researchgate.net Terpyridine ligands like ftpy are of great interest in supramolecular chemistry and materials science because of their strong and specific coordination to a wide range of metal ions. researchgate.net The resulting metal-terpyridine complexes can then be used to construct advanced materials with tailored electronic, optical, and magnetic properties. rsc.org

Furthermore, copolymers incorporating furan and pyridine units have been investigated. These pyridine-furan (PF) oligomers and polymers can adopt helical structures, stabilized by π-π stacking interactions between the aromatic rings on adjacent turns of the helix. researchgate.net This structural feature is of interest for creating chiral materials with unique optoelectronic properties.

Potential in Organic Electronics and Photovoltaic Materials

The distinct electronic characteristics of the furan and pyridine moieties make 4-(furan-2-yl)pyridine and its derivatives promising candidates for applications in organic electronics. The furan ring acts as a π-rich system, while the pyridine ring is electron-deficient, creating a donor-acceptor character within the molecule. This intrinsic property is highly desirable for organic semiconducting materials used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govontosight.ai

In the field of photovoltaics, derivatives of 4-(furan-2-yl)pyridine have been utilized as ligands in ruthenium complexes for dye-sensitized solar cells (DSSCs). Specifically, a heteroleptic ruthenium complex incorporating 4′-(furan-2-yl)-2,2′:6′,2″-terpyridine has been synthesized and studied for its photovoltaic performance. rsc.org While the efficiency of this particular complex was modest, it demonstrates the potential of tuning the electronic properties of the sensitizing dye by incorporating the furan-pyridine scaffold.

The development of furan-based polymers for organic electronics is an active area of research. Copolymers of 9,10-di(furan-2-yl)anthracene and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized electrochemically, exhibiting electrochromic properties with distinct color changes in their neutral and oxidized states. nih.gov This highlights the potential for creating new electroactive polymers by integrating the furan-pyridine motif into larger conjugated systems.

Utilization in Semiconductor and Photographic Materials

The application of 4-(furan-2-yl)pyridine and its derivatives extends to the fields of semiconductor and photographic materials. Furan-containing compounds have been explored as components in high-quality organic semiconductors. chemscene.com For instance, (4-(pyrimidin-2-yl)furan-2-yl)boronic acid is a commercially available building block for such materials. chemscene.com

A notable application lies in the realm of photographic materials. A patent describes the use of furan or pyrrole (B145914) substituted dye compounds in silver halide photographic elements. epo.org Specifically, a compound like 5-(furan-2-yl)-2,3-diphenyl-2H-tetrazolium is mentioned as a component in these materials. epo.org These dyes can play a role in the sensitization of the silver halide crystals to light, a critical process in photographic recording.

While direct applications of 4-(furan-2-yl)pyridine itself in semiconductors are still emerging, the unique electronic properties of the combined furan-pyridine system suggest its potential as a component in designing novel organic semiconductors with tailored charge transport characteristics.

Design of Functional Materials (e.g., Sensors, Catalytic Sites)

The ability of the pyridine nitrogen in 4-(furan-2-yl)pyridine to coordinate with metal ions makes it a valuable ligand for the design of functional materials such as chemical sensors and catalytic sites.

Derivatives of 4-(furan-2-yl)pyridine have been investigated for their potential as chemosensors. For example, azulenes substituted with furan-vinyl-pyridine have been studied for their ability to complex with heavy metal ions, with potential applications in sensor development. mdpi.com The interaction of these ligands with metal ions can lead to changes in their optical or electrochemical properties, forming the basis for detection.

In the field of catalysis, metal complexes incorporating ligands derived from 4-(furan-2-yl)pyridine have shown promise. Copper(II) complexes of functionalized 2,2′:6′,2′′-terpyridines, including a derivative with a furan-2-yl substituent, have been synthesized and tested as catalysts for the oxidation of alkanes and alcohols. rsc.org These complexes, in the presence of an oxidizing agent, can facilitate the conversion of substrates like cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. rsc.org The catalytic activity can be tuned by modifying the substituents on the terpyridine ligand, demonstrating the importance of the ligand structure in directing the catalytic process.

| Catalyst | Substrate | Oxidant | Product(s) | Yield (%) | TON | Reference |

| [CuCl2(4'-(furan-2-yl)-terpy)] | Cyclohexane | H2O2 | Cyclohexanol + Cyclohexanone | 23 | 210 | rsc.org |

| [CuCl2(4'-(furan-2-yl)-terpy)] | cis-1,2-Dimethylcyclohexane | m-CPBA/HNO3 | trans/cis-alcohols | - | - | rsc.org |

| [CuCl2(4'-(furan-2-yl)-terpy)] | Secondary Alcohols | H2O2/TBHP | Ketones | up to 98 | 630 | rsc.org |

Nanoparticle Synthesis from Metal Complexes as Precursors

Metal complexes containing ligands derived from 4-(furan-2-yl)pyridine have proven to be effective precursors for the synthesis of metal oxide nanoparticles. The thermal decomposition of these coordination complexes offers a straightforward route to producing nanomaterials with controlled size and morphology.

A significant example is the use of nickel(II) complexes of 4′-(furan-2-yl)-2,2′:6′,2″-terpyridine (ftpy) as precursors for the synthesis of nickel oxide (NiO) nanoparticles. researchgate.net Through a simple calcination process, these complexes decompose to yield NiO nanoparticles. The properties of the resulting nanoparticles, such as their size, can be influenced by the calcination temperature. For instance, calcination at 600 °C has been shown to produce nanoparticles with an average size below 50 nm. researchgate.net

The synthesis of nanoparticles via the thermal decomposition of single-source precursors is a widely studied method. bohrium.com The use of well-defined metal-ligand complexes, such as those derived from 4-(furan-2-yl)pyridine, allows for greater control over the composition and structure of the final nanomaterial. bohrium.com This approach is versatile and has been applied to the synthesis of various metal oxide nanoparticles with potential applications in catalysis, electronics, and sensing. mdpi.com

| Precursor Complex | Calcination Temperature (°C) | Resulting Nanoparticle | Average Particle Size (nm) | Reference |

| Ni(ftpy)22·2H2O | 600 | NiO | < 50 | researchgate.net |

| [Ni(ftpy)(SCN)2(MeOH)] | - | Ni/NiO | - | researchgate.net |

| [Ni(ftpy)Cl2] | - | Ni/NiO | - | researchgate.net |

Structure Reactivity and Structure Property Relationship Studies

Computational Approaches to Structure-Activity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to probe the link between the molecular structure of 4-(furan-2-yl)pyridine derivatives and their activity. These in silico methods allow for the calculation of structural and electronic properties to predict the biological or chemical potential of these compounds. researchgate.net

A key focus of these computational studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals provide insight into the reactivity and electronic transitions within the molecule. For instance, in studies of anticancer drug candidates based on a 4-furyl-pyridine core, DFT calculations at the B3LYP/6-31G* level of theory have shown a direct correlation between HOMO and LUMO energy values and the compound's anticancer activity. researchgate.net

Molecular docking is another computational technique used to simulate the interaction between a ligand, such as a 4-(furan-2-yl)pyridine derivative, and a biological target, like an enzyme. In studies of pyrimidine (B1678525) derivatives containing a furan (B31954) ring, molecular docking was used to analyze their binding to the glyoxalase I (GLO-I) enzyme, helping to establish a structure-activity relationship. ekb.eg

Furthermore, predictive platforms like the Prediction of Activity Spectra for Substances (PASS) can forecast the biological activity spectrum of a compound based on its structure, offering a preliminary screening tool. auctoresonline.org Through such computational and SAR studies, specific skeletons, such as the 4-(furan-2-yl)benzofuro[3,2-b]pyridine, have been identified as essential for potent topoisomerase inhibitory activity, a key target in cancer therapy. researchgate.net

Influence of Substituents on Electronic Properties and Reactivity

The electronic properties and reactivity of the 4-(furan-2-yl)pyridine scaffold can be finely tuned by adding various substituent groups to either the furan or the pyridine (B92270) ring. These modifications alter the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.

The influence of substituents is critical in determining biological activity.

In a series of potential antifungal agents, replacing a thiophene (B33073) group with a furan group resulted in a notable change in the half-maximal inhibitory concentration (IC₅₀). nih.gov

For derivatives of 4,6-diheteroarylpyrimidine, the presence of a furan ring substituent led to improved glyoxalase inhibitory activity compared to thiophene or pyrrole (B145914) substituents. ekb.eg

In the context of anticancer activity, SAR studies on 4-furyl-pyridine derivatives revealed that adding a methyl (CH₃) or chloro (Cl) group to an adjacent phenyl ring enhanced the cytotoxic effect. researchgate.net

However, the effect of a substituent is highly dependent on the specific molecular context and the biological target. In a study of pyridine-4-carbohydrazide derivatives, the inclusion of a furan-2-yl substituent resulted in lower predicted bioactivity compared to other groups, indicating that the electronic and steric effects of the furan ring were not favorable for interaction with the specific targets in that study. auctoresonline.org

| Base Scaffold | Substituent Change | Observed Effect on Activity | Source |

|---|---|---|---|

| β-keto-enol pyridine | Thiophene → Furan | Increased IC₅₀ (Lower Antifungal Activity) | nih.gov |

| 4-furyl-6-aryl pyridine | Addition of para-Cl or -CH₃ on phenyl ring | Enhanced Anticancer Activity | researchgate.net |

| 4,6-diheteroarylpyrimidine | Pyrrole/Thiophene → Furan | Improved Glyoxalase Inhibitory Activity | ekb.eg |

Correlation between Molecular Structure and Catalytic Activity of Complexes

The nitrogen atom in the pyridine ring of 4-(furan-2-yl)pyridine allows it to act as a ligand, coordinating with metal ions to form complexes with potential catalytic applications. The structure of these metal complexes, including the coordination geometry, the nature of the metal center, and the electronic properties of the ligands, is directly correlated with their catalytic performance.

Studies on analogous bis(pyridine)gold(III) complexes have demonstrated that the electron density of the pyridine ligands directly modulates catalytic activity. acs.org Weaker coordination between the metal and the ligand, often characterized by longer metal-nitrogen bond lengths, can lead to higher catalytic activity in reactions like propargyl ester cyclopropanation. acs.org This principle suggests that modifying the electronic properties of 4-(furan-2-yl)pyridine, for example by adding electron-withdrawing or electron-donating substituents, could be a strategy to tune the catalytic efficiency of its metal complexes.

The performance of such catalysts is often evaluated using metrics like percentage yield and Turnover Number (TON), which quantifies the number of substrate molecules converted per molecule of catalyst. For example, copper(II) complexes with related terpyridine ligands have been tested as catalysts for the oxidation of alkanes and alcohols. rsc.org The most active catalyst in one study achieved a 23% yield and a TON of 210 in the oxidation of cyclohexane (B81311). rsc.org

Furthermore, understanding the catalytic mechanism is key. Spectroscopic methods, such as UV-Vis, can be used to study the interaction between a metal complex and an oxidant, like hydrogen peroxide (H₂O₂), to identify the formation of catalytically active intermediate species that participate in the oxidation of a substrate. researchgate.net

| Complex Type | Structural Feature | Impact on Catalytic Activity | Source |

|---|---|---|---|

| bis(pyridine)gold(III) | Weaker Au-N coordination (longer bond) | Higher catalytic activity | acs.org |

| Copper(II)-terpyridine | Ligand and metal center | Catalyzes oxidation of cyclohexane (Yield: 23%, TON: 210) | rsc.org |

| Fe(III)-hydrazone | Formation of active intermediates with H₂O₂ | Enables catalytic oxidation of cyclooctene | researchgate.net |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways